3-Bromo-2-phenylthiophene
Description
3-Bromo-2-phenylthiophene is a brominated thiophene derivative featuring a phenyl group at the 2-position and a bromine atom at the 3-position of the thiophene ring. The phenyl substituent likely enhances steric bulk and π-conjugation compared to simpler bromothiophenes, making it a candidate for applications in organic electronics or as a synthetic intermediate in cross-coupling reactions .
Properties
Molecular Formula |
C10H7BrS |
|---|---|
Molecular Weight |
239.13 g/mol |
IUPAC Name |
3-bromo-2-phenylthiophene |
InChI |
InChI=1S/C10H7BrS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HQSWHMYDUWHRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The fused benzene ring in 3-bromobenzo[b]thiophene increases electron delocalization, whereas the ethynyl-butylphenyl group in the compound from extends conjugation, likely improving charge transport properties in organic semiconductors .
- Molecular Weight : Bulkier substituents (e.g., ethynyl-butylphenyl) significantly increase molecular weight, affecting solubility and aggregation behavior .
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